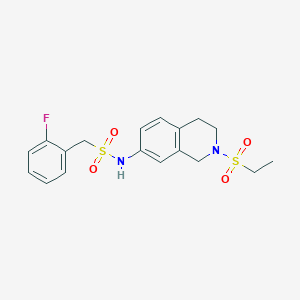
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide" is an organic chemical compound characterized by the presence of isoquinoline and sulfonamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
Preparation of "N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide" can be achieved through a multi-step synthetic route, starting from commercially available precursors. Key steps in the synthesis may include:
Formation of Isoquinoline Ring: : A Friedel-Crafts acylation reaction involving the appropriate benzene derivative can lead to the formation of an isoquinoline ring.
Sulfonation: : Introduction of the ethylsulfonyl group via sulfonation of the isoquinoline ring.
Amination: : Amination reactions to introduce the sulfonamide group on the 7-position of the isoquinoline.
Final Coupling: : Coupling the fluorophenylmethanesulfonamide moiety with the ethylsulfonyl tetrahydroisoquinoline intermediate.
Industrial Production Methods
Industrial-scale production of this compound would typically involve similar steps, but optimized for larger-scale reactions with attention to cost-effectiveness and yield. Techniques such as flow chemistry or catalytic processes might be employed to improve efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfonamide or isoquinoline moieties, forming sulfoxides or oxo-derivatives.
Reduction: : Reduction reactions might target the sulfonyl groups or any nitro substituents if present.
Substitution: : Nucleophilic or electrophilic substitution reactions could modify the aromatic rings, potentially leading to a wide array of derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) for forming sulfoxides.
Reduction: : Catalytic hydrogenation or reduction with agents like sodium borohydride (NaBH4).
Substitution: : Using halogenating agents (e.g., N-bromosuccinimide (NBS)) or nucleophiles for substitution reactions.
Major Products Formed
Products vary depending on the reactions but may include:
Sulfoxides from oxidation.
Amine derivatives from reduction.
Varied aromatic substitutions leading to altered pharmacological properties.
科学研究应用
Chemistry and Biology
Medicinal Chemistry: : As a scaffold for drug development, especially in targeting certain receptors or enzymes.
Pharmacology: : Investigated for its potential as an anti-cancer agent, anti-inflammatory compound, or central nervous system (CNS) drug.
Industrial Applications
Materials Science: : Potential use in creating specialized polymers or advanced materials due to its structural properties.
Catalysts: : As a ligand in metal-catalyzed reactions, enhancing the efficiency of certain processes.
作用机制
The mechanism of action for this compound largely depends on its application. For medicinal purposes:
Molecular Targets: : It may interact with enzymes or receptors critical to disease pathways.
Pathways Involved: : Depending on the disease, it could inhibit or activate signaling pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide: : Differing in the alkyl group attached to the sulfonyl moiety.
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide: : Variation in the halogen substituent.
Unique Characteristics
Structural Features: : Presence of ethylsulfonyl and fluorophenyl groups which may influence the binding affinity and selectivity.
Reactivity: : The specific arrangement of functional groups may confer unique reactivity and stability, enhancing its utility in various applications.
This compound exemplifies the intricate interplay of structure and function in organic chemistry, offering promising avenues for research and development across multiple fields.
属性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-2-27(24,25)21-10-9-14-7-8-17(11-16(14)12-21)20-26(22,23)13-15-5-3-4-6-18(15)19/h3-8,11,20H,2,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTUCEQIQNYFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-2-butanone](/img/structure/B2910787.png)
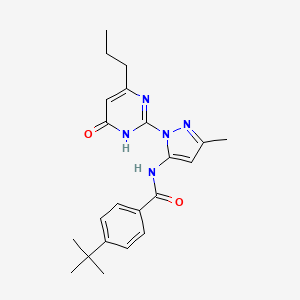
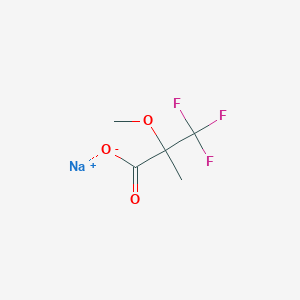
![2-(ethylsulfanyl)-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3,4-oxadiazole](/img/structure/B2910793.png)
![1,3-dimethyl-7-(2-methylphenyl)-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2910794.png)
![N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2910795.png)
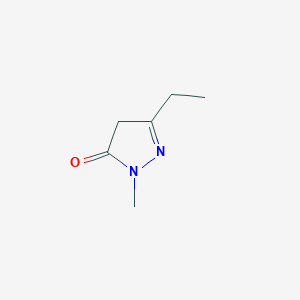
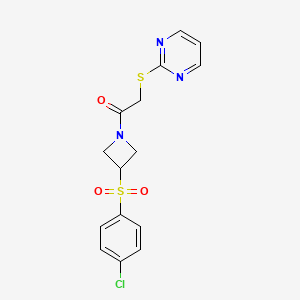
![ethyl 4-[2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2910801.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2910804.png)
![ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2910805.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2910807.png)
![Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2910808.png)
